Cas no 50836-24-3 (Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate)

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a specialized ester compound featuring a benzodioxole core with a methyl substitution at the 2-position and an acetoxy methyl ester functional group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules. The benzodioxole moiety enhances stability and influences electronic properties, while the ester group offers versatility for further derivatization, such as hydrolysis or transesterification. Its well-defined molecular architecture ensures consistent performance in applications requiring precise functional group compatibility. The compound is typically handled under standard laboratory conditions, with attention to inert atmospheres for sensitive reactions.
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate structure
50836-24-3 structure
Product Name:Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
CAS No:50836-24-3
MF:C11H12O4
MW:208.210583686829
MDL:MFCD16547417
CID:4714823
Update Time:2025-10-29

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
    • Methyl 2-(2-methylbenzo[d][1,3]dioxol-2-yl)acetate
    • methyl 2-(2-methylbenzo[d]1,3-dioxolan-2-yl)acetate
    • SBB072404
    • T3993
    • ST45028115
    • 1,3-benzodioxole-2-acetic acid, 2-methyl-, methyl ester
    • Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
    • MDL: MFCD16547417
    • Inchi: 1S/C11H12O4/c1-11(7-10(12)13-2)14-8-5-3-4-6-9(8)15-11/h3-6H,7H2,1-2H3
    • InChI Key: MYUGBKWOADLPHY-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2OC1(C)CC(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Topological Polar Surface Area: 44.8

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Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:50836-24-3)Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Order Number:A1164957
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:23
Price ($):160.0
Email:sales@amadischem.com

Additional information on Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate: A Comprehensive Overview

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, identified by the CAS number 50836-24-3, is a compound of significant interest in various fields of organic chemistry. This compound belongs to the class of acetates and features a unique structure that combines a benzodioxole ring with a methyl ester group. The benzodioxole moiety, which is a derivative of benzene with two oxygen atoms in the 1,3 positions, contributes to the compound's stability and reactivity. The methyl group attached to the acetate ester further enhances its chemical properties, making it a versatile molecule for both research and industrial applications.

Recent studies have highlighted the potential of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of new drug candidates. The compound's ability to undergo various transformations, such as nucleophilic acyl substitution and cross-coupling reactions, has made it a valuable intermediate in organic synthesis. For instance, its use in the preparation of complex molecules with bioactive properties has been documented in several peer-reviewed journals.

The synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate typically involves multi-step processes that emphasize the importance of protecting groups and precise reaction conditions. One common approach is the esterification of 2-methylbenzodioxole with acetic acid in the presence of an acid catalyst. This method ensures high yield and purity, which are critical for its application in subsequent chemical transformations. The use of modern catalytic systems has further improved the efficiency of this synthesis pathway.

In terms of physical properties, Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is characterized by its melting point and boiling point, which are essential parameters for its handling and storage. The compound is also soluble in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various solution-based reactions. Its spectral data, including UV-vis and NMR spectra, have been well-documented and are widely used for structural elucidation in research laboratories.

The application of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate extends beyond medicinal chemistry into materials science. Recent advancements have shown its potential as a building block in the synthesis of advanced materials such as polymers and nanoparticles. Its ability to form stable bonds under specific conditions makes it an ideal candidate for these applications.

In conclusion, Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its role as an intermediate in organic synthesis and its potential applications in drug development and materials science underscore its importance in contemporary chemistry. As research progresses, this compound is expected to unlock new possibilities across various scientific domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:50836-24-3)Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
A1164957
Purity:99%
Quantity:1g
Price ($):160.0
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